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e FAQ: Why does Upadacitinib increase the risk of herpes zoster? Upadacitinib is a Janus kinase
(JAK) inhibitor that modulates the immune system by interfering with the JAK-STAT signaling
pathway. This pathway is crucial for the function of cytokines involved in controlling viral infections
[1]. Varicella-zoster virus (VZV), which causes herpes zoster, can reactivate when this specific cell-
mediated immunity is suppressed [1] [2]. The inhibition of JAK1-dependent signaling is thought to

play a key role in this process.

e FAQ: What is the quantitative evidence for this increased risk? A 2023 systematic review and
network meta-analysis of 47 randomized controlled trials provided a direct comparison of HZ risk
across different JAK inhibitors. The analysis included 24,142 patients with immune-mediated
inflammatory diseases (IMIDs) such as rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory
bowel disease [2]. The table below summarizes the findings for Upadacitinib and other JAK

inhibitors, ranked by their associated risk of herpes zoster infection.

Comparative Risk in IMIDs (Network Ranking of Risk

JAK Inhibitor Dosage .
Meta-Analysis) (SUCRA value)
Peficitinib 100 mg Highest risk Highest
QD
Baricitinib 4 mg QD Associated with higher risk High
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Comparative Risk in IMIDs (Network Ranking of Risk

JAK Inhibitor Dosage .

Meta-Analysis) (SUCRA value)
Upadacitinib 30 mg QD  Associated with higher risk High
Tofacitinib 5mgBID  Associated with higher risk --
Other JAK Various No statistically significant difference from  Lower
inhibitors placebo

> Key Context from the Analysis: > 1. Dose Dependency: The elevated risk for Upadacitinib was
specifically noted at the 30 mg once-daily dose [2]. > 2. Disease Specificity: The subgroup analysis
indicated that the significantly higher incidence for baricitinib 4 mg, peficitinib 100 mg, and upadacitinib
30 mg was observed in patients with Rheumatoid Arthritis (RA) [2]. > 3. Class-Wide Issue: A separate
2024 meta-analysis confirmed that treatment with oral JAK inhibitors as a class is associated with an

increased risk of infections, with a notably increased risk of herpes zoster in dermatologic indications [3].

Risk Mitigation Strategies & Experimental
Considerations

The following guidelines synthesize clinical recommendations and preclinical considerations for managing

HZ risk in the context of drug development and clinical trials.

e FAQ: What are the key pre-treatment assessments and mitigations? Before initiating a trial or

treatment with Upadacitinib, a thorough risk assessment is critical.

o Screening for Latent Infection: It is mandatory to screen patients for latent tuberculosis. While
not always explicitly required for VZV, assessing the patient's history of chickenpox or shingles
and VZV immunity status is a prudent step [4] [5].

o Vaccination: Update immunizations according to current guidelines prior to starting therapy.
The inactivated HZ vaccine (Shingrix) should be strongly considered for appropriate candidates
to reduce the risk of reactivation [4] [5].

o Avoid High-Risk Combinations: Using Upadacitinib concomitantly with other potent
immunosuppressants, such as azathioprine, is not recommended, as this combination can
dramatically increase the risk of serious infections [6] [4] [5].
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e FAQ: How should we monitor patients in clinical trials? Vigilant monitoring during treatment is

essential for patient safety and data integrity.

o Educate on Symptoms: Inform trial participants to report any signs of infection immediately,
including new-onset skin rashes, blisters, pain, fever, or chills [6].

o Protocol for Active Infection: The study protocol should clearly state that treatment with
Upadacitinib must be interrupted if a serious infection, including HZ, develops. Therapy can be
resumed only after the infection is controlled [6] [5].

o Laboratory Monitoring: Regularly monitor blood counts, as Upadacitinib can cause
lymphopenia and neutropenia, which may increase infection risk. The drug should not be
initiated in patients with an absolute lymphocyte count (ALC) <500 cells/mm3 or an absolute
neutrophil count (ANC) <1000 cells/mm3 [5].

o FAQ: What are the key protocol considerations for trial design? When designing clinical trials,

specific factors can influence the observed HZ risk.

o Dosage Selection: Given the dose-dependent relationship of HZ risk, carefully consider the
benefit-risk profile of higher doses (e.g., 30 mg) in your trial population [2].

o Patient Population: Be aware that the underlying disease (e.g., RA vs. other IMIDs) and
patient demographics (e.g., age, region) can affect the baseline and treatment-associated HZ
risk. Stratification or subgroup analysis may be necessary [2].

o Concomitant Medications: Strictly control and document the use of concomitant medications,
particularly other immunosuppressants, as they are a major confounding variable for infection
risk [6].

The following diagram outlines the core risk mitigation workflow, integrating the strategies above into a

logical sequence for trial management.
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Experimental Protocols for Research & Development

For researchers investigating the mechanisms or mitigations of HZ risk, the following outlines a core

methodological approach.

e Protocol: Framework for a Preclinical Investigation of JAKi and Viral Reactivation This protocol
provides a high-level framework for studying the mechanisms of VZV reactivation in the context of

JAK inhibition.

o In Vitro Model Establishment:
= Cell Culture: Utilize human neuronal cell lines or primary human dorsal root ganglion
(DRG) neurons to model VZV latency. Establish a quiescently infected culture system.
= JAK Inhibitor Application: Treat the latent infection model with Upadacitinib and
comparator JAK inhibitors (e.g., selective JAK2, JAK3 inhibitors) across a range of
clinically relevant concentrations.
o Endpoint Analysis:
= Molecular Markers of Reactivation: Employ quantitative PCR (qPCR) to measure viral
DNA copies and RT-qPCR to assess viral imnmediate-early gene transcription (e.g.,
ORF63) as primary indicators of reactivation.
= Immunofluorescence: Use immunofluorescence staining for viral proteins (e.g., ORF62)
to visually confirm viral protein synthesis and lytic replication.
= Pathway Analysis: Perform western blot or phospho-STAT assays to confirm target
engagement of Upadacitinib and analyze the specific downstream effects on JAK-STAT
pathways in the neuronal model [1].
o Data Interpretation:
= Compare the reactivation potential of different JAK inhibitors.
= Correlate the degree of JAK1 inhibition with the rate of viral reactivation to establish a
mechanism-based risk profile.

I hope this technical guide provides a solid foundation for your research and development activities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002491#upadacitinib-herpes-zoster-risk-mitigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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